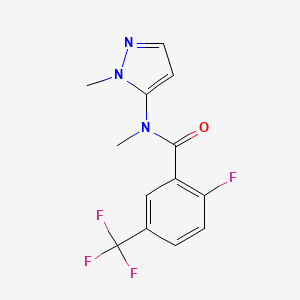![molecular formula C17H26N2O3S B7634210 N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide](/img/structure/B7634210.png)
N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. The compound is commonly referred to as "APIMS" and is known for its potential use in the field of medicine. APIMS has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
APIMS works by inhibiting the activity of certain enzymes, specifically acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the function of the nervous system. By inhibiting the activity of these enzymes, APIMS increases the levels of acetylcholine in the brain, which may have therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
APIMS has been shown to have a number of biochemical and physiological effects. Research has shown that APIMS can increase the levels of acetylcholine in the brain, which may improve cognitive function. APIMS has also been shown to have anti-inflammatory properties, which may have therapeutic applications in the treatment of various inflammatory diseases.
実験室実験の利点と制限
APIMS has a number of advantages and limitations for laboratory experiments. One advantage is that it is a highly specific inhibitor of acetylcholinesterase and butyrylcholinesterase, which makes it a useful tool for studying the function of these enzymes. One limitation is that APIMS is a relatively expensive compound, which may limit its use in some laboratory settings.
将来の方向性
There are a number of future directions for research on APIMS. One area of research is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of research is the development of new therapeutic applications for APIMS, particularly in the treatment of neurological disorders. Additionally, research is needed to better understand the biochemical and physiological effects of APIMS and how these effects may be harnessed for therapeutic purposes.
合成法
APIMS is synthesized through a multistep process that involves the reaction of 1-acetylpyrrolidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-isopropylamine to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with formaldehyde and hydrogen gas to yield APIMS.
科学的研究の応用
APIMS has been extensively studied for its potential use in the field of medicine. Research has shown that APIMS has the ability to inhibit the activity of certain enzymes, which may have therapeutic applications in the treatment of various diseases. APIMS has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)16-7-5-6-8-17(16)23(21,22)18(4)11-15-9-10-19(12-15)14(3)20/h5-8,13,15H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLVASOEAZFSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)N(C)CC2CCN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-3-methoxy-N-[2-(6-methylpyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7634139.png)
![5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7634156.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide](/img/structure/B7634165.png)
![2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide](/img/structure/B7634167.png)
![N-[5-carbamoyl-2-(dimethylamino)phenyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634169.png)

![N-tert-butyl-2-(cyclopropylmethyl)-4-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7634185.png)
![2-fluoro-3-methyl-N-[4-(oxolan-3-ylmethoxy)phenyl]benzamide](/img/structure/B7634191.png)

![N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide](/img/structure/B7634219.png)

![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyl-5-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7634234.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)
![(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-pyrazol-1-ylpyridin-3-yl)methanone](/img/structure/B7634244.png)